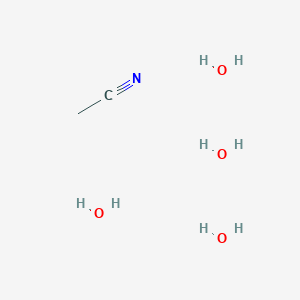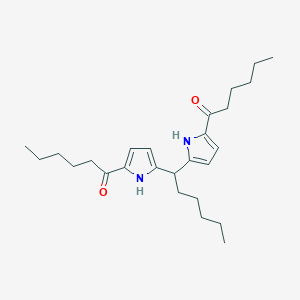![molecular formula C27H27ClNO4P B12565988 Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate CAS No. 143245-36-7](/img/structure/B12565988.png)
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is a complex organic compound that features a phosphonium core with three 4-methylphenyl groups and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate typically involves the reaction of tris(4-methylphenyl)phosphine with pyridin-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting phosphonium salt is then treated with perchloric acid to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent safety measures due to the use of perchloric acid, which is highly reactive and potentially hazardous.
Chemical Reactions Analysis
Types of Reactions
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The pyridin-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Tris(4-methylphenyl)phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving phosphonium-based drug delivery systems due to its ability to target mitochondria.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with mitochondrial membranes. This interaction can disrupt mitochondrial function, leading to changes in cellular energy metabolism and potentially inducing cell death in targeted cells.
Comparison with Similar Compounds
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.
Tris(pyridin-2-ylmethyl)phosphine: Contains three pyridin-2-ylmethyl groups, which can lead to different reactivity and binding properties.
Uniqueness
Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate is unique due to its combination of 4-methylphenyl and pyridin-2-ylmethyl groups. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in both organic and inorganic chemistry.
Properties
CAS No. |
143245-36-7 |
|---|---|
Molecular Formula |
C27H27ClNO4P |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
tris(4-methylphenyl)-(pyridin-2-ylmethyl)phosphanium;perchlorate |
InChI |
InChI=1S/C27H27NP.ClHO4/c1-21-7-13-25(14-8-21)29(20-24-6-4-5-19-28-24,26-15-9-22(2)10-16-26)27-17-11-23(3)12-18-27;2-1(3,4)5/h4-19H,20H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OUSVVFWZQGZVHA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


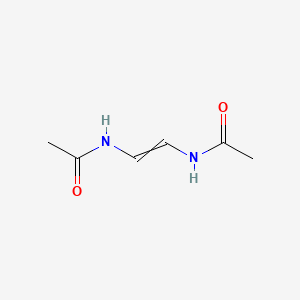
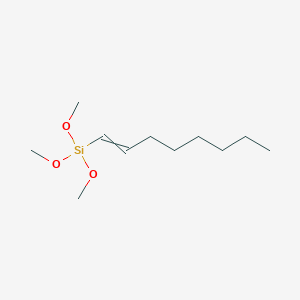
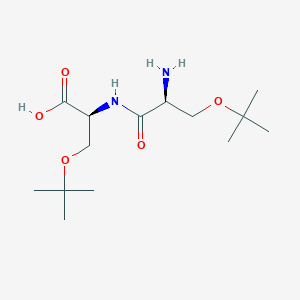
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
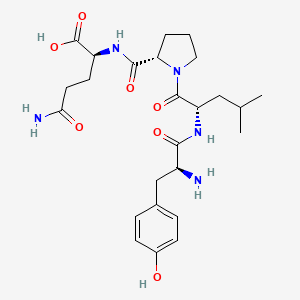
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
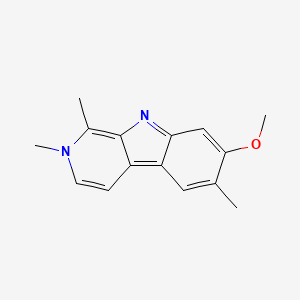
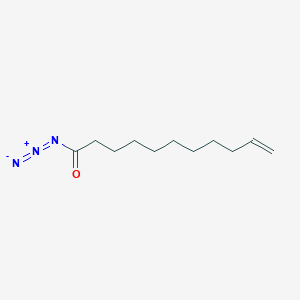
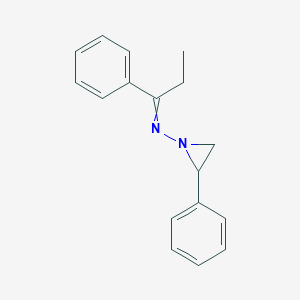

![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
